BenchChemオンラインストアへようこそ!

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Antiviral Drug Synthesis Cap-dependent Endonuclease Prodrug Intermediate

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1370243-61-0) is a highly substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivative. While this chemical class is widely explored for kinase inhibition in oncology, this specific compound is documented as a synthetic intermediate in the development of a novel class of antiviral agents.

Molecular Formula C24H17N5O2
Molecular Weight 407.4 g/mol
Cat. No. B11033564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC24H17N5O2
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=NC=CC(=C4C(=O)N3)C5=CN=CC=C5
InChIInChI=1S/C24H17N5O2/c30-23-21-20(16-5-4-13-25-15-16)12-14-26-22(21)28-24(29-23)27-17-8-10-19(11-9-17)31-18-6-2-1-3-7-18/h1-15H,(H2,26,27,28,29,30)
InChIKeyHGOWZQBPRHEOLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(4-Phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one: A Key Intermediate in Antiviral Prodrug Synthesis


2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS 1370243-61-0) is a highly substituted pyrido[2,3-d]pyrimidin-4(3H)-one derivative. While this chemical class is widely explored for kinase inhibition in oncology, this specific compound is documented as a synthetic intermediate in the development of a novel class of antiviral agents. It is formally designated as 'Reference Example 629' in US Patent 10202379, which describes substituted polycyclic carbamoyl pyridone derivative prodrugs with cap-dependent endonuclease inhibitory activity for the treatment of influenza [1]. Its procurement is relevant for replicating proprietary synthetic routes or for use as a reference standard in the development of next-generation antiviral therapeutics.

Why In-Class Pyrido[2,3-d]pyrimidinones Cannot Substitute for 2-(4-Phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one


Generic substitution within the pyrido[2,3-d]pyrimidin-4(3H)-one class is not feasible because the molecule's specific utility is defined by its exact substitution pattern, which governs its role as a functional intermediate rather than a final bioactive entity. Most in-class analogs are designed as ATP-competitive kinase inhibitors for oncology targets like c-Src or EGFR [1], a mechanism directly contradictory to the antiviral cap-dependent endonuclease target of the final prodrugs for which this compound is a precursor [2]. The distinct 5-(3-pyridyl) and 2-(4-phenoxyanilino) groups are critical for the subsequent synthetic transformations into the active polycyclic carbamoyl pyridone scaffold; altering these groups would derail the entire synthetic pathway and lead to a pharmacologically irrelevant final product.

Quantitative Differentiation Guide for Procuring 2-(4-Phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one


Target Class Divergence: Antiviral Prodrug Intermediate vs. Direct-Acting Kinase Inhibitor

The primary differentiation is pharmacological intent. The target compound is an intermediate for prodrugs inhibiting viral cap-dependent endonuclease, a mechanism absent in its in-class comparators. In contrast, the classic pyrido[2,3-d]pyrimidin-4(3H)-one derived inhibitor, such as compound 11a, is optimized as a direct-acting, ATP-competitive adenosine A1 receptor antagonist with a Ki of 4.9 nM [1]. No adenosine receptor binding data is reported for the target compound, as its design objective is entirely orthogonal.

Antiviral Drug Synthesis Cap-dependent Endonuclease Prodrug Intermediate

Structural Determinant of Mechanism: 5-(3-Pyridyl) Substitution as a Key Prodrug Handle

The 5-(3-pyridyl) substituent on the target compound is a crucial structural feature for its conversion to the active pharmaceutical ingredient. Patent data suggests this group is integral to forming the polycyclic carbamoyl pyridone core, which is essential for chelating the metal ions in the endonuclease active site [1]. This contrasts with in-class kinase inhibitors where the 6-position is typically an aryl group for binding in a hydrophobic pocket deep in the kinase cleft, not used for further synthetic elaboration [2]. Absence of the 3-pyridyl group would prevent the key prodrug cyclization.

Structure-Activity Relationship Prodrug Design Cap-dependent Endonuclease

Differentiation from Close Structural Analog G-749 (Denfivontinib)

A close structural analog, G-749 (Denfivontinib), is an 8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one, which acts as a potent FLT3 kinase inhibitor with an IC50 of 0.4 nM against wild-type FLT3 . The target compound shares the 4-phenoxyanilino motif but differs critically in the core ring fusion pattern (pyrido[2,3-d] vs. pyrido[4,3-d]) and the absence of the 5-(3-pyridyl) group in G-749. This fundamental scaffold difference dictates that G-749 is a direct kinase inhibitor, while the target compound is an antiviral prodrug precursor.

FLT3 Inhibitor Acute Myeloid Leukemia Pyridopyrimidine Selectivity

Primary Application Scenarios for 2-(4-Phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one Based on Evidence


Replication and Improvement of Patented Antiviral Prodrug Synthesis

As 'Reference Example 629' in US Patent 10202379, this compound is a defined intermediate for synthesizing substituted polycyclic carbamoyl pyridone prodrugs [1]. Medicinal chemistry groups aiming to replicate, analyze, or structurally diversify the Shionogi antiviral pharmacophore require this exact compound to follow the patented synthetic pathway. Use of any other pyrido[2,3-d]pyrimidinone would deviate from the validated route.

Analytical Reference Standard for Process Chemistry and Impurity Profiling

For pharmaceutical development, this compound serves as a critical reference standard for identifying and quantifying a key synthetic intermediate (Reference Example 629) in the manufacturing process of cap-dependent endonuclease inhibitors [1]. Its procurement is essential for quality control and regulatory filings related to this class of influenza therapeutics.

Chemical Probe for Studying Metal-Chelating Pharmacophores in Endonucleases

The compound's structure, containing a pyrido[2,3-d]pyrimidin-4(3H)-one core with a 3-pyridyl substituent, is designed to lead to a final product that chelates divalent metal ions in the endonuclease active site [1]. Researchers investigating metal-binding pharmacophores in antiviral drug design can use this intermediate to study the stepwise formation of the active chelating species and its pre-organized binding conformation.

Differentiation Tool for Kinase vs. Non-Kinase Pyridopyrimidine Pharmacology

Due to its structural similarity to classic kinase inhibitors like G-749, this compound is a valuable negative control in kinase selectivity panels. Its documented role as an antiviral prodrug intermediate makes it a tool for confirming that observed cellular phenotypes from in-class compounds are target-specific rather than scaffold-driven, as it is predicted to lack kinase activity but retain the pyrido[2,3-d]pyrimidine core [1].

Quote Request

Request a Quote for 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.